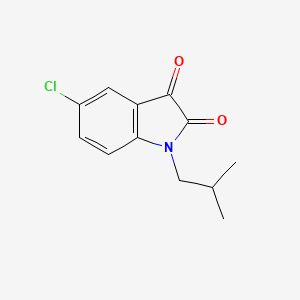

5-Chloro-1-isobutylindoline-2,3-dione

カタログ番号 B2528233

CAS番号:

893721-50-1

分子量: 237.68

InChIキー: IFFKSJMZCKKYDH-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Synthesis Analysis

Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds . They are usually synthesized by the condensation of a phthalic anhydride with primary amines . The synthesis of isoindoline/isoindoline-1,3-dione derivatives under solventless conditions has been reported . Synthesized compounds showed a free radical scavenging effect .Molecular Structure Analysis

Isoindoline-1,3-dione derivatives are widespread structural motifs in a plethora of different natural products . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives have been synthesized via aldol condensation reactions . They have been used in various chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation .科学的研究の応用

- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its ability to inhibit specific enzymes or pathways involved in cancer cell growth makes it an interesting candidate for drug development .

- Targeting DNA Repair Mechanisms : 5-Chloro-1-isobutylindoline-2,3-dione may interfere with DNA repair processes, which could be exploited for cancer therapy .

- Building Block for Indole Derivatives : Chemists use this compound as a starting material for synthesizing various indole-based molecules. These derivatives find applications in pharmaceuticals, agrochemicals, and materials science .

- Fluorescent Properties : Researchers have investigated the fluorescence behavior of 5-chloro-1-isobutylindoline-2,3-dione. Understanding its photophysical properties can lead to applications in sensors, imaging, and optoelectronic devices .

- Enzyme Inhibition Studies : The compound’s interaction with enzymes, particularly those involved in oxidative stress and inflammation, has been studied. Insights from these studies may contribute to drug design and understanding disease mechanisms .

- Polymerization and Polymer Modification : 5-Chloro-1-isobutylindoline-2,3-dione can participate in polymerization reactions, leading to functionalized polymers with unique properties. These polymers find applications in coatings, adhesives, and materials engineering .

Medicinal Chemistry and Drug Development

Organic Synthesis

Photophysics and Optoelectronics

Biological Studies

Materials Science

Agrochemicals and Pesticides

特性

IUPAC Name |

5-chloro-1-(2-methylpropyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-7(2)6-14-10-4-3-8(13)5-9(10)11(15)12(14)16/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFKSJMZCKKYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=C(C=C2)Cl)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-isobutylindoline-2,3-dione | |

Synthesis routes and methods

Procedure details

Was made in an analogous fashion to 1-propylindoline-2,3-dione from commercially available 5-chloroisatin (purchased from Fisher Scientific) and 1-bromo-2-methylpropane (purchased from Fisher Scientific). 1H NMR δ 7.57 (m, 2H), 6.87 (d, 1H), 3.54 (d, 2H), 2.12 (m, 1H), 1.00 (d, 6H).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2528155.png)

![3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride](/img/structure/B2528157.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea](/img/structure/B2528160.png)

![3-[[5-[(2-Chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2528173.png)